molecular formula C13H8N2O2 B1425157 6-(4-Cyanophenyl)picolinic acid CAS No. 1261929-53-6

6-(4-Cyanophenyl)picolinic acid

Cat. No. B1425157
M. Wt: 224.21 g/mol
InChI Key: MOOFKVSKLJDCSP-UHFFFAOYSA-N
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Description

6-(4-Cyanophenyl)picolinic acid is a chemical compound with the molecular formula C13H8N2O2 and a molecular weight of 224.22 . It is also known as 6-(4-cyanophenyl)pyridine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 6-(4-Cyanophenyl)picolinic acid is characterized by a pyridine ring attached to a carboxylic acid group and a phenyl ring with a cyano group . The canonical SMILES representation is C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C#N .


Physical And Chemical Properties Analysis

6-(4-Cyanophenyl)picolinic acid has a molecular weight of 224.22 and a molecular formula of C13H8N2O2 . It has a complexity of 326 and a topological polar surface area of 74Ų . The compound is canonicalized, with a covalently-bonded unit count of 1 .

Scientific Research Applications

Coordination Chemistry and Sensitization

Picolinic acid derivatives have been utilized as ligands in the synthesis of metal complexes. For instance, phosphoryl picolinic acids serve as effective sensitizers for europium and terbium, showcasing their potential in luminescence applications. These ligands, when complexed with lanthanide ions, exhibit enhanced stability and luminescent properties, making them suitable for photophysical studies and potential applications in sensing and bioimaging (Andres & Chauvin, 2011).

Material Science and OLEDs

Picolinic acid derivatives are critical in the development of materials for organic light-emitting diodes (OLEDs). The synthesis and characterization of iridium complexes containing picolinic acid derivatives have shown promising optoelectronic properties. These materials offer a pathway to improve the performance of polymer light-emitting devices, highlighting the role of picolinic acid derivatives in advancing OLED technology. For example, iridium complexes with picolinic acid N-oxide as the ancillary ligand have been synthesized for applications in phosphorescent organic light-emitting diodes, demonstrating high efficiency and bright deep-blue emissions (Seo et al., 2010).

Catalysis and Coordination Polymers

Picolinate derivatives have been used to synthesize coordination polymers with metals such as zinc and cadmium. These polymers exhibit unique structural features and have been explored for their photocatalytic activity, contributing to the understanding of their potential in environmental applications and material chemistry (Gu et al., 2017).

Environmental and Biological Applications

The biodegradation of picolinic acid by specific bacterial strains, such as Rhodococcus sp., has been studied, demonstrating the potential for bioremediation of environments polluted with picolinic acid. This research provides insights into the metabolic pathways involved in the degradation of picolinic acid and its derivatives, highlighting their significance in environmental science (Zhang et al., 2019).

Safety And Hazards

The safety data sheet for 6-(4-Cyanophenyl)picolinic acid suggests that in case of exposure, one should consult a physician . Further safety and hazard information should be sought from the relevant safety data sheets .

Future Directions

6-(4-Cyanophenyl)picolinic acid is currently available for purchase for research and development use . Its future applications will depend on the outcomes of ongoing and future research.

properties

IUPAC Name

6-(4-cyanophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-4-6-10(7-5-9)11-2-1-3-12(15-11)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOFKVSKLJDCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687001
Record name 6-(4-Cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Cyanophenyl)picolinic acid

CAS RN

1261929-53-6
Record name 6-(4-Cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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